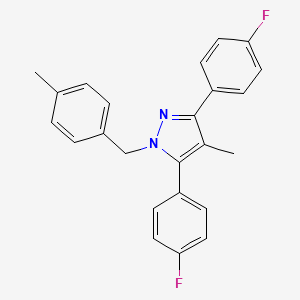![molecular formula C19H12BrClN6O B14925450 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14925450.png)
2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .
Méthodes De Préparation
The synthesis of 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bromine, chlorine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Its potential as a CDK inhibitor makes it a candidate for cancer therapy research.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 4-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[3,4-d]pyrimidine
- 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[3,4-b]pyrimidine
These compounds share structural similarities but differ in their specific substitutions and biological activities. The unique combination of the 4-[(4-bromo-2-chlorophenoxy)methyl]phenyl group with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold imparts distinct properties and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C19H12BrClN6O |
|---|---|
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
4-[4-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12BrClN6O/c20-13-5-6-16(15(21)7-13)28-9-11-1-3-12(4-2-11)17-24-19-14-8-23-25-18(14)22-10-27(19)26-17/h1-8,10H,9H2,(H,23,25) |
Clé InChI |
IYIUTZBSDMMYMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B14925378.png)
![N-{2-[(ethylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14925380.png)
![1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14925394.png)
![4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925398.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14925403.png)
![2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14925409.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(2-methoxyethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14925417.png)
![5-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925423.png)
![1-benzyl-6-ethyl-N-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925430.png)
![(2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14925436.png)

![N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925453.png)
![2-{(1E)-3-[(2-chloro-5-nitrophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14925460.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925466.png)
